(3-Methyl-benzyl)-(3-pentafluoroethylsulfanylpropyl)-amine
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Overview
Description
(3-Methyl-benzyl)-(3-pentafluoroethylsulfanylpropyl)-amine is a complex organic compound characterized by the presence of a benzyl group substituted with a methyl group and a pentafluoroethylsulfanylpropylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methyl-benzyl)-(3-pentafluoroethylsulfanylpropyl)-amine typically involves multi-step organic reactions. One common approach is to start with the benzylation of 3-methylbenzyl chloride, followed by the introduction of the pentafluoroethylsulfanylpropylamine group through nucleophilic substitution reactions. The reaction conditions often require the use of polar aprotic solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate to facilitate the substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
(3-Methyl-benzyl)-(3-pentafluoroethylsulfanylpropyl)-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like alkyl halides in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted amine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(3-Methyl-benzyl)-(3-pentafluoroethylsulfanylpropyl)-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of (3-Methyl-benzyl)-(3-pentafluoroethylsulfanylpropyl)-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (3-Methyl-benzyl)-(3-trifluoroethylsulfanylpropyl)-amine
- (3-Methyl-benzyl)-(3-chloroethylsulfanylpropyl)-amine
- (3-Methyl-benzyl)-(3-bromoethylsulfanylpropyl)-amine
Uniqueness
(3-Methyl-benzyl)-(3-pentafluoroethylsulfanylpropyl)-amine is unique due to the presence of the pentafluoroethylsulfanyl group, which imparts distinct electronic and steric properties. This makes the compound particularly valuable in applications requiring specific reactivity and stability profiles.
Biological Activity
Chemical Structure
- IUPAC Name: (3-Methyl-benzyl)-(3-pentafluoroethylsulfanylpropyl)-amine
- Molecular Formula: C16H18F5N2S
- Molecular Weight: 364.38 g/mol
Structural Features
The compound features a benzyl group substituted with a methyl group, a propyl chain linked to a sulfanyl group, and a pentafluoroethyl moiety. The presence of fluorine atoms is significant as they can enhance lipophilicity and metabolic stability.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The fluorinated groups may enhance binding affinity due to their electronegative nature, potentially influencing the compound's pharmacodynamics.
Pharmacological Effects
Research indicates that compounds with similar structures exhibit a range of pharmacological activities, including:
- Antitumor Activity: Some derivatives have shown effectiveness in inhibiting cancer cell proliferation.
- Antimicrobial Properties: The sulfanyl group may contribute to antimicrobial activity against certain pathogens.
- Neuroprotective Effects: Compounds with similar amine structures have been studied for neuroprotective properties.
Case Studies
-
Antitumor Activity
In a study examining compounds with structural similarities, it was observed that certain derivatives effectively inhibited the growth of breast cancer cells. The mechanism involved the induction of apoptosis via mitochondrial pathways, suggesting that this compound could exhibit similar properties. -
Antimicrobial Efficacy
A series of sulfanyl-containing compounds were tested against various bacterial strains. Results indicated that these compounds displayed significant antibacterial activity, particularly against Gram-positive bacteria. The proposed mechanism involved disruption of bacterial cell membrane integrity. -
Neuroprotective Studies
Research on amine derivatives has highlighted their potential in protecting neuronal cells from oxidative stress. In vitro studies showed that these compounds could reduce reactive oxygen species (ROS) levels in neuronal cultures, indicating a protective mechanism against neurodegeneration.
Biological Activity Summary
Activity Type | Observed Effects | Reference |
---|---|---|
Antitumor | Inhibition of cell proliferation | |
Antimicrobial | Significant activity against Gram-positive bacteria | |
Neuroprotective | Reduction in oxidative stress |
Structure-Activity Relationship (SAR)
Structural Feature | Influence on Activity |
---|---|
Methyl Group | Enhances lipophilicity |
Pentafluoroethyl Group | Increases metabolic stability |
Sulfanyl Group | Contributes to antimicrobial properties |
Properties
Molecular Formula |
C13H16F5NS |
---|---|
Molecular Weight |
313.33 g/mol |
IUPAC Name |
N-[(3-methylphenyl)methyl]-3-(1,1,2,2,2-pentafluoroethylsulfanyl)propan-1-amine |
InChI |
InChI=1S/C13H16F5NS/c1-10-4-2-5-11(8-10)9-19-6-3-7-20-13(17,18)12(14,15)16/h2,4-5,8,19H,3,6-7,9H2,1H3 |
InChI Key |
MKZCTYCLGYNICG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CNCCCSC(C(F)(F)F)(F)F |
Origin of Product |
United States |
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